Sargachromanol B
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Overview
Description
Sargachromanol B is a naturally occurring compound isolated from the brown alga Sargassum siliquastrum. It belongs to the class of sargachromanols, which are known for their diverse biological activities. This compound has garnered attention due to its potential anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sargachromanol B involves several steps, starting from the extraction of the brown alga Sargassum siliquastrum. The compound is typically isolated using chromatographic techniques. The synthetic route includes the formation of the chromanol ring system, followed by the addition of side chains through various chemical reactions .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific reaction conditions. advancements in biotechnological methods and the optimization of extraction processes from natural sources are being explored to make large-scale production feasible .
Chemical Reactions Analysis
Types of Reactions
Sargachromanol B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities depending on the functional groups introduced or modified .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of chromanols and chromenols.
Biology: It has shown significant anti-inflammatory and antioxidant activities in vitro, making it a candidate for further biological studies.
Medicine: Due to its anti-inflammatory properties, it is being explored for potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the formulation of skincare products due to its skin-conditioning properties
Mechanism of Action
The mechanism of action of Sargachromanol B involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: It inhibits the production of inflammatory markers such as nitric oxide, inducible nitric oxide synthase, prostaglandin E2, and cyclooxygenase-2.
Antioxidant Activity: It acts as a scavenger of reactive oxygen species, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
Sargachromanol B is part of a family of related compounds, including Sargachromanol A, Sargachromanol G, and others. These compounds share a similar chromanol ring structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain modifications, which contribute to its distinct biological activities .
List of Similar Compounds
- Sargachromanol A
- Sargachromanol G
- Sargachromanol D
- Sargachromanol E
Properties
CAS No. |
856414-51-2 |
---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(2R)-2-[(3E,7E)-9-hydroxy-4,8-dimethylnona-3,7-dienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C22H32O3/c1-16(7-5-8-17(2)15-23)9-6-11-22(4)12-10-19-14-20(24)13-18(3)21(19)25-22/h8-9,13-14,23-24H,5-7,10-12,15H2,1-4H3/b16-9+,17-8+/t22-/m1/s1 |
InChI Key |
ZQCPSDWUSDOQTE-PSMGVCQDSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CO)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CO)O |
Origin of Product |
United States |
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